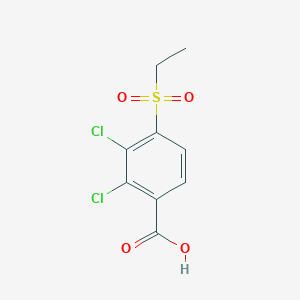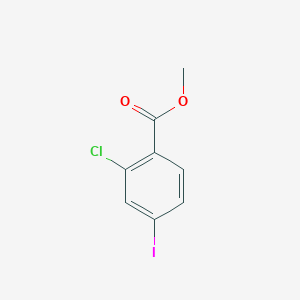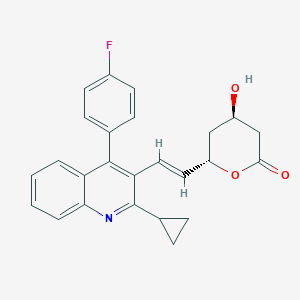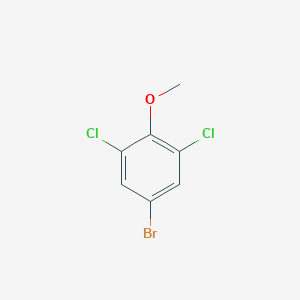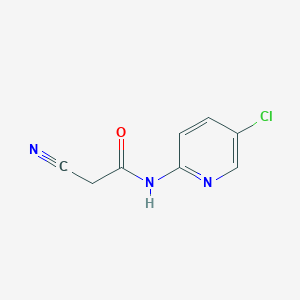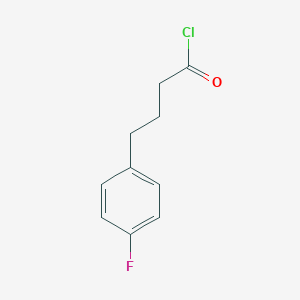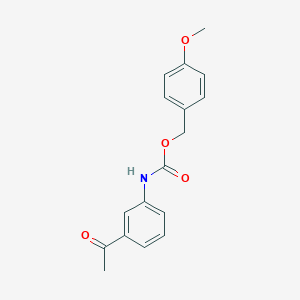
(4-methoxyphenyl)methyl N-(3-acetylphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-methoxyphenyl)methyl N-(3-acetylphenyl)carbamate, also known as MAC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of carbamate compounds, which are widely used in medicinal chemistry due to their diverse pharmacological properties. MAC has been found to possess a range of interesting biochemical and physiological effects, making it a promising candidate for further study.
Wirkmechanismus
The exact mechanism of action of (4-methoxyphenyl)methyl N-(3-acetylphenyl)carbamate is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways in the body. (4-methoxyphenyl)methyl N-(3-acetylphenyl)carbamate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This may contribute to its neuroprotective effects. (4-methoxyphenyl)methyl N-(3-acetylphenyl)carbamate has also been found to inhibit the activity of certain protein kinases, which are involved in cell signaling pathways that are dysregulated in cancer cells.
Biochemische Und Physiologische Effekte
(4-methoxyphenyl)methyl N-(3-acetylphenyl)carbamate has been found to have a range of interesting biochemical and physiological effects. In addition to its anti-cancer and neuroprotective effects, (4-methoxyphenyl)methyl N-(3-acetylphenyl)carbamate has been shown to possess antioxidant activity and to inhibit the formation of reactive oxygen species. (4-methoxyphenyl)methyl N-(3-acetylphenyl)carbamate has also been found to modulate the expression of various genes involved in cell growth and differentiation, suggesting that it may have broader effects on cellular physiology.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (4-methoxyphenyl)methyl N-(3-acetylphenyl)carbamate in lab experiments is that it is relatively easy to synthesize and purify. This makes it a cost-effective option for researchers who need large quantities of the compound. However, one limitation of (4-methoxyphenyl)methyl N-(3-acetylphenyl)carbamate is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for research on (4-methoxyphenyl)methyl N-(3-acetylphenyl)carbamate. One area of interest is in the development of new drugs for the treatment of cancer and neurological disorders. (4-methoxyphenyl)methyl N-(3-acetylphenyl)carbamate has been shown to have promising activity in both of these areas, and further studies are needed to fully understand its potential as a therapeutic agent. Another area of interest is in the development of new methods for synthesizing and modifying carbamate compounds, which could lead to the discovery of new drugs with diverse pharmacological properties. Finally, more research is needed to understand the exact mechanism of action of (4-methoxyphenyl)methyl N-(3-acetylphenyl)carbamate and how it interacts with various enzymes and signaling pathways in the body.
Synthesemethoden
The synthesis of (4-methoxyphenyl)methyl N-(3-acetylphenyl)carbamate can be achieved using a variety of methods, including the reaction of (4-methoxyphenyl)methylamine with 3-acetylphenyl isocyanate. The reaction is typically carried out in the presence of a suitable solvent and a catalyst, such as triethylamine or pyridine. The product is then purified using standard techniques, such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
(4-methoxyphenyl)methyl N-(3-acetylphenyl)carbamate has been shown to have a range of potential applications in scientific research. One area of interest is in the development of new drugs for the treatment of various diseases, including cancer and neurological disorders. (4-methoxyphenyl)methyl N-(3-acetylphenyl)carbamate has been found to possess anti-cancer activity, as well as neuroprotective effects, making it a promising candidate for further study.
Eigenschaften
CAS-Nummer |
199435-02-4 |
|---|---|
Produktname |
(4-methoxyphenyl)methyl N-(3-acetylphenyl)carbamate |
Molekularformel |
C17H17NO4 |
Molekulargewicht |
299.32 g/mol |
IUPAC-Name |
(4-methoxyphenyl)methyl N-(3-acetylphenyl)carbamate |
InChI |
InChI=1S/C17H17NO4/c1-12(19)14-4-3-5-15(10-14)18-17(20)22-11-13-6-8-16(21-2)9-7-13/h3-10H,11H2,1-2H3,(H,18,20) |
InChI-Schlüssel |
GWWYWONXKVYPLV-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)OCC2=CC=C(C=C2)OC |
Kanonische SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)OCC2=CC=C(C=C2)OC |
Synonyme |
Carbamic acid, (3-acetylphenyl)-, (4-methoxyphenyl)methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



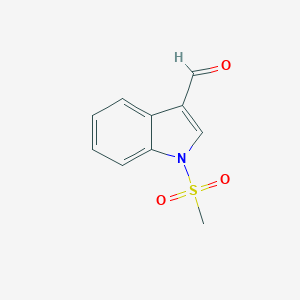
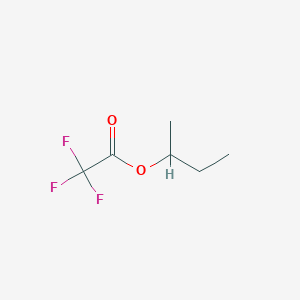
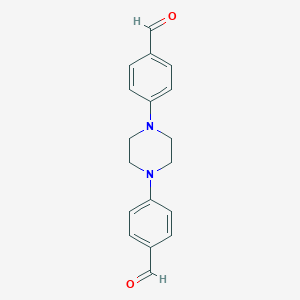
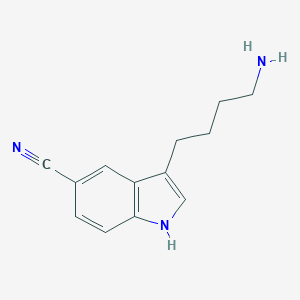
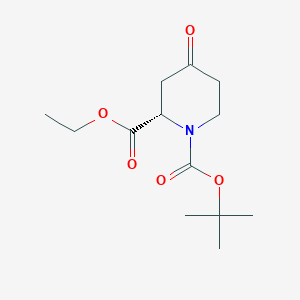
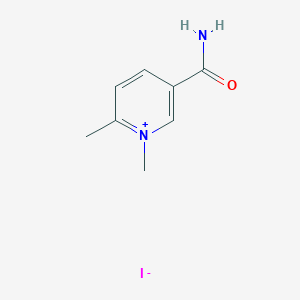
![Ethyl 3-amino-6-(4-chlorophenyl)-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B175104.png)
![3H-spiro[1,3-benzothiazole-2,1'-cyclopentane]](/img/structure/B175107.png)
